N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antibacterial properties
Mode of Action
Similar compounds have been shown to exhibit antibacterial properties , suggesting that this compound may interact with bacterial cells in a way that inhibits their growth or survival.
Biochemical Pathways
Given its potential antibacterial properties , it may interfere with essential biochemical pathways in bacterial cells, leading to their death or inhibition of growth.
Pharmacokinetics
A study on similar compounds indicated a favourable pharmacokinetic profile , suggesting that this compound may also have suitable ADME properties for therapeutic use.
Result of Action
If it does indeed have antibacterial properties , it may result in the death or inhibition of growth of bacterial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with aldehydes or carboxylic acids under acidic conditions.
Substitution Reactions: The phenyl group is introduced through electrophilic aromatic substitution reactions, often using halogenated benzene derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s fluorescent properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Industrial Chemistry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Similar in structure but contain a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Benzimidazole Derivatives: Contain a nitrogen atom in place of the oxygen atom in the benzoxazole ring.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide is unique due to its specific substitution pattern and the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3/c22-16-8-1-3-10-18(16)26-13-20(25)23-15-7-5-6-14(12-15)21-24-17-9-2-4-11-19(17)27-21/h1-12H,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEMNGIRUOIVLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.